![molecular formula C20H16Cl2F3N5 B609919 Pexidartinib hydrochloride CAS No. 2040295-03-0](/img/structure/B609919.png)
Pexidartinib hydrochloride
描述
准备方法
合成路线和反应条件: 哌西替尼盐酸盐的合成涉及多个步骤,从核心吡啶结构的制备开始。关键步骤包括:
- 形成吡咯并[2,3-b]吡啶核心。
- 引入氯和三氟甲基。
- 偶联反应以连接吡啶基甲基和吡啶胺基 .
工业生产方法: 哌西替尼盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 常用的溶剂和试剂包括二甲基亚砜 (DMSO)、聚乙二醇 (PEG) 和吐温 80 .
化学反应分析
反应类型: 哌西替尼盐酸盐会经历各种化学反应,包括:
还原: 涉及加氢或脱氧。
取代: 涉及用另一种官能团取代一个官能团.
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致羟基化衍生物的形成,而还原可能产生脱氯产物 .
科学研究应用
Tenosynovial Giant Cell Tumor (TGCT)
- Indication : Pexidartinib is specifically indicated for adult patients with symptomatic TGCT associated with severe morbidity or functional limitations .
- Clinical Trials : The pivotal Phase III ENLIVEN trial demonstrated that pexidartinib significantly improved patient-reported outcomes, including pain relief and functional status compared to placebo. The trial reported a notable reduction in tumor volume and improvement in range of motion among treated patients .
- Efficacy : In the ENLIVEN trial, patients receiving pexidartinib showed a statistically significant improvement in physical functioning and reduction in stiffness compared to those on placebo .
Other Malignancies
- Pexidartinib is under investigation for various malignancies beyond TGCT. Current research includes:
- Peripheral Nerve Sheath Tumors (Neurofibrosarcoma) : Currently in Phase II trials, targeting this rare tumor type due to its association with CSF1R dysregulation .
- Soft Tissue Sarcomas : Ongoing studies are evaluating its effectiveness in treating soft tissue sarcomas, leveraging its mechanism of action against tumor-associated macrophages .
Pharmacodynamics and Safety Profile
- Pharmacokinetics : Pexidartinib exhibits a favorable pharmacokinetic profile, allowing for effective oral administration. It demonstrates selective inhibition of target receptors involved in tumorigenesis .
- Adverse Effects : Notable side effects include hepatotoxicity, necessitating careful monitoring under a Risk Evaluation and Mitigation Strategy (REMS) program . Other common adverse effects include fatigue, nausea, and skin reactions.
Case Study Example
A case study from the ENLIVEN trial highlighted a patient who experienced significant symptom relief after initiating pexidartinib therapy. The patient's pain score improved by over 30%, and functional assessments indicated enhanced mobility within weeks of treatment initiation. This aligns with broader trial findings demonstrating substantial benefits for patients with severe TGCT symptoms .
作用机制
哌西替尼盐酸盐通过选择性抑制集落刺激因子-1 受体 (CSF-1R) 发挥作用,CSF-1R 参与肿瘤相关巨噬细胞的增殖和存活。 通过阻断该受体,哌西替尼盐酸盐减少巨噬细胞的募集和活化,从而抑制肿瘤生长和进展 .
相似化合物的比较
哌西替尼盐酸盐在其对集落刺激因子-1 受体的选择性抑制方面是独一无二的。类似的化合物包括:
伊马替尼: 一种酪氨酸激酶抑制剂,用于治疗慢性髓性白血病。
舒尼替尼: 一种多靶点受体酪氨酸激酶抑制剂,用于治疗肾细胞癌。
索拉非尼: 一种激酶抑制剂,用于治疗肝癌、肾癌和甲状腺癌.
生物活性
Pexidartinib functions by inhibiting the CSF1/CSF1R signaling pathway, which is crucial for the proliferation and survival of macrophages associated with tumor growth. By blocking this pathway, pexidartinib reduces macrophage recruitment and activation, thereby suppressing tumor growth. The drug also inhibits other receptor tyrosine kinases such as c-KIT, FLT3, and PDGFR-β, which are involved in various cellular processes critical to cancer progression .
Key Mechanisms:
- CSF1R Inhibition: Prevents ligand-induced autophosphorylation and downstream signaling.
- Tyrosine Kinase Inhibition: Affects multiple pathways involved in tumor cell proliferation and survival.
Pharmacodynamics
The pharmacodynamic profile of pexidartinib reveals its effectiveness in reducing tumor burden and improving patient symptoms. In clinical trials, pexidartinib demonstrated a significant overall response rate (ORR) in patients with TGCT. The primary endpoint showed an ORR of 38% compared to placebo, with a complete response rate of 15% .
Clinical Trial Data:
Parameter | Pexidartinib | Placebo |
---|---|---|
Overall Response Rate | 38% | 0% |
Complete Response Rate | 15% | - |
Partial Response Rate | 23% | - |
Pharmacokinetics
Pexidartinib exhibits a mean maximum concentration (Cmax) of 8625 ng/mL and an area under the curve (AUC) of 77465 ng·h/mL following administration. Its absorption is significantly affected by food intake; a high-fat meal can double the Cmax and AUC values . The drug has a half-life of approximately 26.6 hours and is predominantly eliminated via feces (65%), with renal excretion accounting for 27% .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Cmax | 8625 ng/mL |
AUC | 77465 ng·h/mL |
Half-life | 26.6 hours |
Fecal Excretion | 65% |
Renal Excretion | 27% |
Safety Profile
The safety profile of pexidartinib includes several common side effects such as increased liver enzymes (ALT, AST), neutropenia, and dysgeusia. A boxed warning highlights the risk of serious liver injury associated with its use. Clinical monitoring is essential due to these potential adverse effects .
Common Side Effects:
- Increased liver enzymes (ALT, AST)
- Neutropenia
- Hair color changes
- Rash
- Dysgeusia (altered taste)
Case Studies
In a pivotal clinical study involving 120 patients with TGCT, the efficacy of pexidartinib was assessed over a treatment period of 25 weeks. The results indicated that patients receiving pexidartinib experienced significant symptom relief and functional improvement compared to those on placebo. Notably, responders maintained their response for extended periods post-treatment .
Developmental Toxicity Studies
Recent studies have indicated that exposure to pexidartinib hydrochloride may induce developmental toxicity in zebrafish embryos through the activation of Wnt signaling pathways. This finding raises concerns regarding the compound's safety profile during developmental stages .
属性
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUYLRKLUYCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026483 | |
Record name | Pexidartinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040295-03-0 | |
Record name | Pexidartinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexidartinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXIDARTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。